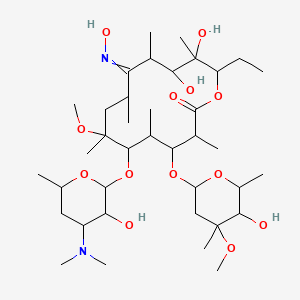

Clarithromycin Impurity L

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clarithromycin Impurity L, also known as Clarithromycin EP Impurity L, is a compound with the molecular formula C38H70N2O13 . It is a key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides .

Synthesis Analysis

The synthesis of Clarithromycin Impurity L involves a scalable process for the preparation of substantially pure Clarithromycin 9- (E)-oxime, with less than 1.2% of the (Z)-isomer . The process does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer . High-performance liquid chromatography is used to identify and estimate both manufacturing and degradation impurities .Molecular Structure Analysis

The molecular structure of Clarithromycin Impurity L is complex, with multiple functional groups and chiral centers . The exact mass of the molecule is 762.48779029 g/mol .Chemical Reactions Analysis

The formation of the decladinosylated impurity is inevitable, which further increases in proportion with the consumption of clarithromycin . The optimal pH parameter for the reaction was proposed to be in the range of 7–8 .Physical And Chemical Properties Analysis

Clarithromycin Impurity L has a molecular weight of 763.0 g/mol . It has 5 hydrogen bond donors and 15 hydrogen bond acceptors . The compound also has 8 rotatable bonds .科学的研究の応用

Clarithromycin, a semi-synthetic antibiotic, is analyzed using high-performance liquid chromatography (HPLC) to identify and estimate manufacturing and degradation impurities, including Clarithromycin Impurity L. This method aids in identifying known impurities at levels as low as 0.10% (w/w) (Morgan et al., 1990).

A stability-indicating HPLC method has been developed for the separation of clarithromycin and related substances in bulk samples. This method helps in impurity profiling of clarithromycin, providing vital insights into the presence of impurities like Clarithromycin Impurity L (Abuga et al., 2001).

The pharmacokinetics of clarithromycin, including the metabolism and excretion patterns which might influence the formation of impurities like Clarithromycin Impurity L, are well-documented. These insights are crucial for understanding how impurities might form during the drug's metabolic process (Rodvold, 1999).

Clarithromycin's impact on the environment, particularly its ecological risks to aquatic ecosystems, has been studied. This includes analyzing how impurities like Clarithromycin Impurity L might affect non-target organisms in the environment (Peng et al., 2020).

The stability of clarithromycin under the influence of ionizing radiation has been analyzed, which is significant for understanding the formation and stability of impurities like Clarithromycin Impurity L during such processes (Salem et al., 2017).

Research on mutations in the 23S rRNA gene of clarithromycin-resistant Mycobacterium intracellulare provides insights into the resistance mechanisms that might also involve impurities like Clarithromycin Impurity L (Meier et al., 1994).

The impact of different lipids on the properties of clarithromycin incorporated in solid lipid nanoparticles has been studied. This can shed light on how various formulation processes might influence the presence and behavior of impurities like Clarithromycin Impurity L (Öztürk et al., 2019).

Clarithromycin's antimicrobial activity, pharmacokinetic properties, and therapeutic potential, including the influence of impurities like Clarithromycin Impurity L on these aspects, have been reviewed in depth (Peters & Clissold, 1992).

The effect of clarithromycin on volatile fatty acid production from waste activated sludge anaerobic fermentation has been investigated, which is relevant for understanding the environmental impact of clarithromycin and its impurities (Huang et al., 2019).

A method for the determination of clarithromycin content in capsules using HPLC-evaporative light scattering detector assay has been developed, which is essential for quality control and ensuring the minimal presence of impurities like Clarithromycin Impurity L (Tai Shun-zhan, 2009).

作用機序

将来の方向性

Clarithromycin Impurity L is a key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides . The scalable process for its preparation has been successfully upscaled to a multikilogram scale, enabling the large-scale manufacturing of potential APIs derived from this scaffold . This suggests potential future directions in the development of new bioactive macrolides.

特性

IUPAC Name |

6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJRTBANFUBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)